molecular formula C24H21N3O7 B2487039 1-(4-nitrobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 899921-97-2

1-(4-nitrobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

货号: B2487039
CAS 编号: 899921-97-2
分子量: 463.446
InChI 键: KKJWJIIUAQXMQT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Nitrobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative characterized by two key substituents: a 4-nitrobenzyl group at position 1 and a 3,4,5-trimethoxyphenyl group at position 3. The quinazoline-2,4-dione core (C₈H₆N₂O₂) provides a planar heterocyclic scaffold, while the substituents confer distinct electronic and steric properties.

Synthetic routes for analogous compounds include methods described in a patent for 1-(arylmethyl)quinazoline-2,4-diones (e.g., CO₂ utilization with functionalized catalysts) and hydrazide-based cyclization reactions . The compound’s molecular formula is C₂₄H₂₃N₃O₇ (MW: 465.4 g/mol), with an estimated logP of ~3.2, reflecting moderate lipophilicity influenced by the trimethoxy and nitro groups.

属性

IUPAC Name

1-[(4-nitrophenyl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O7/c1-32-20-12-17(13-21(33-2)22(20)34-3)26-23(28)18-6-4-5-7-19(18)25(24(26)29)14-15-8-10-16(11-9-15)27(30)31/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJWJIIUAQXMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(4-Nitrobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its anticancer and antimicrobial activities, supported by data from various studies.

Chemical Structure and Synthesis

The compound features a quinazoline core with substituents that enhance its biological activity. The synthesis typically involves multiple steps starting from commercially available precursors, employing methods such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied. In particular, derivatives of quinazoline-2,4(1H,3H)-dione have shown promising results against various cancer cell lines.

  • Cytotoxicity : The compound exhibited significant cytotoxic effects against several cancer cell lines. For instance:
    • HCT-116 : IC50 of 1.184 ± 0.06 µM, outperforming cabozantinib (IC50 = 16.35 ± 0.86 µM) .
    • MCF-7 : GI50 values were recorded at 5.27 ± 0.2 µM .

These results indicate that the compound not only inhibits cancer cell proliferation but does so more effectively than established chemotherapeutic agents.

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been explored. The compound was tested against various bacterial strains:

  • Gram-positive and Gram-negative bacteria : The synthesized derivatives demonstrated moderate antimicrobial activity.
    • Compound 15 showed inhibition zones of 10–12 mm against Staphylococcus aureus and Escherichia coli, with MIC values of 80 mg/mL for Staphylococcus aureus .

This suggests potential applications in treating infections caused by resistant bacterial strains.

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial survival.
  • Signal Modulation : It can modulate signaling pathways by interacting with cellular receptors, thereby affecting cellular responses.

Case Studies

Several studies have highlighted the efficacy of quinazoline derivatives:

  • Anticancer Studies : A study demonstrated that a series of quinazoline derivatives showed broad-spectrum antitumor activity across multiple cancer cell lines .
  • Antimicrobial Studies : Research indicated that certain quinazoline derivatives could serve as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV .

Data Summary Table

Biological ActivityCell Line/PathogenIC50/MIC ValuesReference
AnticancerHCT-116IC50 = 1.184 µM
MCF-7GI50 = 5.27 µM
AntimicrobialStaphylococcus aureusMIC = 80 mg/mL
Escherichia coliMIC = 75 mg/mL

科学研究应用

Medicinal Chemistry Applications

1-(4-nitrobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione has been investigated for its potential as an anticancer agent . The compound's ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further development in cancer therapeutics. For instance:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for tumor growth by binding to their active sites. This action disrupts metabolic pathways essential for cancer progression.
  • Receptor Modulation : It may also interact with cell surface receptors, influencing signaling pathways that regulate cell growth and survival.

Biological Research Applications

In biological research, this compound serves as a molecular probe to study interactions between proteins and small molecules. Its unique structure allows researchers to explore:

  • Protein-Ligand Interactions : The compound can be utilized to identify binding affinities and mechanisms of action with various proteins.
  • Pathway Analysis : By modulating specific signaling pathways, the compound aids in understanding the biological processes involved in diseases.

Materials Science Applications

The structural characteristics of this compound also position it as a candidate for developing novel materials with unique electronic and optical properties:

  • Organic Electronics : Its electronic properties could be harnessed in organic semiconductor applications.
  • Nanomaterials : The compound may contribute to the synthesis of nanomaterials with tailored functionalities.

Case Studies and Research Findings

Several studies have highlighted the applications of quinazoline derivatives similar to this compound:

  • Antibacterial Activity : A study on quinazoline derivatives demonstrated their effectiveness as fluoroquinolone-like inhibitors against bacterial gyrase and DNA topoisomerase IV. These derivatives exhibited moderate antibacterial activity against both Gram-positive and Gram-negative strains .
  • Anticancer Properties : Research has shown that certain quinazoline derivatives can effectively inhibit cancer cell lines by targeting specific molecular pathways involved in tumorigenesis .

相似化合物的比较

Comparison with Similar Compounds

Quinazoline-2,4-dione derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 1) Substituent (Position 3) Molecular Formula MW (g/mol) logP Key Features
1-(4-Nitrobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione 4-Nitrobenzyl 3,4,5-Trimethoxyphenyl C₂₄H₂₃N₃O₇ 465.4 ~3.2* High polarity (nitro), tubulin-binding potential (trimethoxy)
1-(3-Methylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione 3-Methylbenzyl 3,4,5-Trimethoxyphenyl C₂₅H₂₆N₂O₅ 434.5 N/A Enhanced lipophilicity (methyl), reduced electronic effects
3-[(4-Methylphenyl)methyl]quinazoline-2,4-dione None 4-Methylbenzyl C₁₆H₁₄N₂O₂ 266.3 3.47 Compact structure, moderate logP
4-Benzylamino-2-chloroquinazoline 4-Benzylamino 2-Chloro C₁₅H₁₂ClN₃O 293.7 N/A Basic amine functionality, halogen-mediated reactivity

*Estimated logP based on substituent contributions.

Key Observations

Substituent Effects on Lipophilicity :

  • The 4-nitrobenzyl group in the target compound reduces logP compared to the 3-methylbenzyl analog () due to nitro’s polar nature. However, the 3,4,5-trimethoxyphenyl group increases lipophilicity relative to simpler aryl substituents (e.g., 4-methylbenzyl in ) .
  • Halogenated derivatives (e.g., 2-chloro in ) exhibit higher molecular weights but variable solubility profiles .

Nitro groups may act as prodrug motifs, enabling activation under hypoxic conditions (e.g., in tumors) via nitroreductase enzymes . highlights antimicrobial activity in halogenated quinazolinones, but the target compound’s nitro group may shift activity toward antiproliferative effects .

Synthetic Accessibility :

  • The patent in describes scalable synthesis of 1-(arylmethyl)quinazoline-2,4-diones, favoring the target compound’s production over laborious routes (e.g., triazole fusion in ) .
  • CO₂-based methods () offer eco-friendly alternatives but require optimization for nitro-substituted precursors .

常见问题

Q. What are the established synthetic routes for this quinazoline-2,4-dione derivative, and how can reaction yields be optimized?

The synthesis of quinazoline-2,4-dione derivatives typically involves cyclization of anthranilic acid derivatives or modified carbonylation methods. For example, the Lange and Sheible method (modified for improved yields) uses anthranilic acid with sodium cyanate under controlled conditions to form the quinazoline core, achieving up to 92% yield . Optimization strategies include:

  • Temperature control : Nitration steps require low temperatures (<5°C) to avoid side reactions .
  • Catalyst selection : Supercritical CO₂ has been employed for eco-friendly carbonylation of 2-aminobenzamide derivatives .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., nitrobenzyl and trimethoxyphenyl groups) via characteristic shifts (e.g., nitro group deshielding at δ 8.2–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 476.14) .
  • X-ray crystallography : Resolves bond angles and dihedral angles (e.g., quinazoline ring planarity with <5° deviation) .

Q. What preliminary biological activities are associated with this compound?

Quinazoline-2,4-diones exhibit broad pharmacological potential:

  • Antimicrobial activity : Derivatives inhibit Staphylococcus aureus (MIC: 8–16 µg/mL) and Candida albicans (MIC: 32 µg/mL) via thymidylate synthase inhibition .
  • Anticancer potential : Analogues with nitrobenzyl groups show moderate cytotoxicity (IC₅₀: 10–50 µM) against HeLa and MCF-7 cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

Key structural determinants include:

  • Nitrobenzyl group : Enhances electron-withdrawing effects, improving DNA intercalation .
  • Trimethoxyphenyl moiety : Increases lipophilicity (logP >3.5), enhancing blood-brain barrier penetration .
  • Quinazoline core : Substitution at N1 and N3 positions modulates kinase inhibition (e.g., PARP-1 IC₅₀: 0.2–5 µM) .
    Methodological approach :
  • Synthesize analogues with halogen (Cl, Br) or methyl substitutions on the aryl rings.
  • Compare bioactivity via dose-response assays and molecular docking (e.g., AutoDock Vina) .

Q. How can experimental design address contradictions in bioactivity data across studies?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Solubility limitations : Use DMSO concentrations <0.1% to avoid false negatives .
  • Metabolic instability : Pre-incubate compounds with liver microsomes to assess CYP450-mediated degradation .

Q. What strategies validate multi-target mechanisms (e.g., kinase and protease inhibition)?

  • Kinase profiling : Use recombinant enzyme assays (e.g., EGFR, VEGFR2) to quantify IC₅₀ values .
  • Protease inhibition : Fluorogenic substrates (e.g., AMC-labeled peptides) measure caspase-3/7 activity .
  • Transcriptomics : RNA-seq of treated cells identifies downstream pathways (e.g., apoptosis vs. autophagy) .

Q. How can in silico modeling predict pharmacokinetic properties?

  • ADMET prediction : SwissADME estimates bioavailability (e.g., %F = 65–80%), CYP inhibition risks, and BBB penetration .
  • Molecular dynamics (MD) : GROMACS simulations (100 ns) assess target binding stability (e.g., RMSD <2 Å for PARP-1) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。